3-[2-Chloro-4-(methylsulfonyl)phenyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
Overview
Description
The compound “3-[2-Chloro-4-(methylsulfonyl)phenyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole” is a chemical compound with the molecular formula C13H13ClN2O2S . It is a member of the pyrazole class of compounds, which are heterocyclic compounds with a five-membered ring containing three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Attached to this ring is a phenyl group (a six-membered aromatic ring) that is substituted with a chlorine atom and a methylsulfonyl group .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis from Methyl Phenyl Sulfone : Compounds similar to 3-[2-Chloro-4-(methylsulfonyl)phenyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole have been synthesized from methyl phenyl sulfone, exploring their potential in pharmaceutical development (Yokoyama, Tsuji, & Imamoto, 1984).
Structural and Molecular Conformation Studies : Detailed molecular conformation and hydrogen bonding studies have been conducted on closely related compounds, providing insights into their chemical behavior and potential interactions (Sagar et al., 2017).
Design Based on Selective Inhibition Properties : Compounds with a similar structure have been designed based on celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, to study their influence on COX-2 and 5-lipoxygenase (5-LOX) inhibition (Charlier et al., 2004).
Molecular Docking and Bioassay Studies : Molecular docking studies have been conducted to understand the interaction of similar compounds within the active site of the cyclooxygenase-2 enzyme, followed by bioassay studies to evaluate their potential as COX-2 inhibitors (Al-Hourani et al., 2020).
Antimicrobial Activities : New heterocycles based on a similar pyrazole structure have been synthesized and evaluated for their antimicrobial activities, offering potential applications in the field of infectious diseases (El‐Emary, Al-muaikel, & Moustafa, 2002).
Biological Activities and Applications
Synthesis for Green Chemistry : Compounds with similar structures have been synthesized using environmentally friendly methods, contributing to the advancement of green chemistry in drug development (Moosavi‐Zare et al., 2013).
Conformational Studies for Drug Design : Conformational studies and NBO analysis of pyrazole derivatives have aided in understanding their structural properties, which is crucial for drug design and development (Channar et al., 2019).
Intramolecular Cycloaddition for Versatile Synthesis : The synthesis of similar compounds through intramolecular nitrilimine cycloaddition has provided a versatile method for creating a variety of derivatives, expanding the scope of medicinal chemistry (Winters, Teleha, & Sui, 2014).
Drug Efficacy Determinations through In Silico, In Vitro, and Cytotoxicity Validations : The synthesis and validation of pyrazole derivatives for their drug efficacy through various methods, including molecular docking and biological assays, highlight their potential in pharmacology (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
properties
IUPAC Name |
3-(2-chloro-4-methylsulfonylphenyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c1-19(17,18)8-5-6-9(11(14)7-8)13-10-3-2-4-12(10)15-16-13/h5-7H,2-4H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLPQCGHDQLJOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C2=NNC3=C2CCC3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-Chloro-4-(methylsulfonyl)phenyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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